molecular formula C14H9FN2O B3146070 5-Fluoro-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde CAS No. 588670-34-2

5-Fluoro-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde

Cat. No.: B3146070
CAS No.: 588670-34-2
M. Wt: 240.23 g/mol
InChI Key: VVMXENKORRRYID-UHFFFAOYSA-N
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Description

5-Fluoro-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde is a fluorinated heterocyclic compound that features both an indole and a pyridine ring. The presence of fluorine in the compound enhances its chemical stability and biological activity, making it a valuable molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of the corresponding pyridine with fluorine gas in the presence of a strong acid . Another approach involves the use of N-fluoropyridinium salts as efficient precursors .

Industrial Production Methods

Industrial production of fluorinated compounds often relies on scalable methods such as the direct fluorination of aromatic compounds or the use of fluorinating agents like Selectfluor. These methods ensure high yields and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 5-Fluoro-2-(pyridin-3-yl)-1H-indole-3-carboxylic acid.

    Reduction: 5-Fluoro-2-(pyridin-3-yl)-1H-indole-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde is unique due to the combination of its fluorinated indole and pyridine rings. This dual-ring structure imparts distinct chemical and biological properties, making it more versatile compared to compounds with only one fluorinated ring .

Properties

IUPAC Name

5-fluoro-2-pyridin-3-yl-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O/c15-10-3-4-13-11(6-10)12(8-18)14(17-13)9-2-1-5-16-7-9/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMXENKORRRYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C3=C(N2)C=CC(=C3)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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